Oléyl méthanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

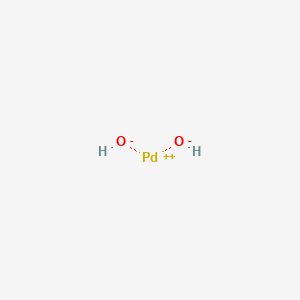

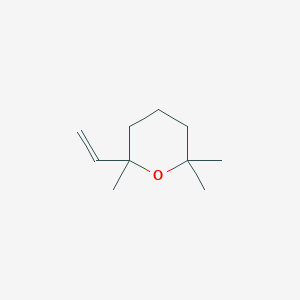

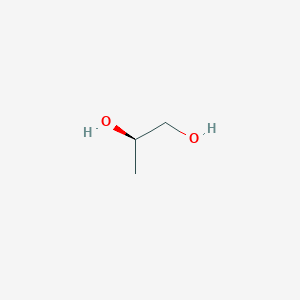

Oleyl methanesulphonate, also known as Oleyl methanesulphonate, is a useful research compound. Its molecular formula is C19H38O3S and its molecular weight is 346.6 g/mol. The purity is usually 95%.

The exact mass of the compound Oleyl methanesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oleyl methanesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleyl methanesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de nanoparticules colloïdales

L'oléyl méthanesulfonate est utilisé dans la synthèse de nanoparticules colloïdales. Il agit comme un ligand dans la synthèse chimique des nanoparticules, contrôlant la taille et la forme des nanoparticules et empêchant leur agrégation . Les différentes forces de liaison de ces molécules et leurs modes de liaison distincts sur des facettes spécifiques affectent la cinétique réactionnelle vers la production de nanostructures avec des caractéristiques adaptées .

Comportements d'adsorption et d'agrégation

Un tensioactif étendu à base d'alcool oléique, le sulfate de sodium oléyl polyéthylène oxyde-polypropylène oxyde (OE3P3S), a été synthétisé et identifié par FT-IR et RMN 1H. Les comportements d'adsorption et d'agrégation de l'OE3P3S et de son mélange avec le tensioactif cationique bromure d'alkyltriméthylammonium (ATAB) ont été étudiés sous différents rapports molaires .

Allongement de chaîne de composés aliphatiques

L'this compound est utilisé dans l'allongement de chaîne de composés aliphatiques. Par exemple, il est utilisé dans la préparation du cis-10-nonadécanoate de méthyle .

Mutagénèse in vitro

Bien que non directement lié à l'this compound, mais à un composé similaire, l'éthyl méthanesulfonate (EMS), il est intéressant de mentionner que l'EMS a été utilisé pour la mutagénèse in vitro, le polymorphisme et l'instabilité génomique chez le blé . Cela suggère des applications potentielles de l'this compound dans des contextes similaires.

Transport des poissons

Le méthanesulfonate de tricaïne (MS-222), un composé similaire à l'this compound, a été utilisé pour réduire le stress chez les poissons pendant le transport à haute densité et longue distance . Cela suggère des applications potentielles de l'this compound dans des contextes similaires.

Hydrométallurgie

L'acide méthanesulfonique (MSA), un composé similaire à l'this compound, a été utilisé en hydrométallurgie . Cela suggère des applications potentielles de l'this compound dans des contextes similaires.

Mécanisme D'action

Target of Action

It is known that oleyl mesylate is used in lipid-based drug delivery systems , suggesting that its targets could be cells or tissues where the drug needs to be delivered.

Mode of Action

It is known that oleyl mesylate, as a lipid-based vehicle, can interact with cell membranes and facilitate the delivery of drugs . The interaction of Oleyl mesylate with its targets could lead to changes in the cell membrane’s properties, allowing for the efficient delivery of drugs.

Analyse Biochimique

Biochemical Properties

Oleyl mesylate interacts with various biomolecules in biochemical reactions. It is a lipid-based vehicle used in drug delivery systems

Cellular Effects

The cellular effects of Oleyl mesylate are not well-studied. Research on oleic acid, a related compound, suggests that it can affect cellular processes. For instance, oleic acid has been found to upregulate the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex

Molecular Mechanism

It is known to be a derivative of Oleyl Alcohol and has been used in various formulations for drug delivery

Temporal Effects in Laboratory Settings

A study on the effects of oleic acid and oleyl alcohol on human skin barrier showed that oleic acid promoted permeation through ex vivo human skin more rapidly than oleyl alcohol due to fluidization of stratum corneum lipids . After 12 hours, the effect of these enhancers on permeation leveled off .

Metabolic Pathways

Oleic acid, a related compound, has been found to regulate molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .

Propriétés

Numéro CAS |

35709-09-2 |

|---|---|

Formule moléculaire |

C19H38O3S |

Poids moléculaire |

346.6 g/mol |

Nom IUPAC |

[(E)-octadec-9-enyl] methanesulfonate |

InChI |

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ |

Clé InChI |

SFCVHVDJESFESU-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |

Key on ui other cas no. |

35709-09-2 |

Pictogrammes |

Irritant |

Synonymes |

(9Z)-1-Methanesulfonate-9-octadecen-1-ol; (Z)-9-Octadecen-1-yl methanesulfonate; Oleyl methanesulfonate; cis-9-Octadecenyl Mesylate; cis-9-Octadecenyl Methanesulfonate_x000B_ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

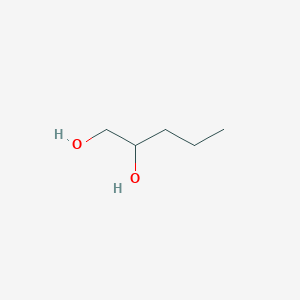

![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)